3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 1313712-51-4 . It has a molecular weight of 239.07 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O/c1-6-3-2-4-8-11-7(5-13)9(10)12(6)8/h2-5H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Chemistry and Properties of Imidazole and Pyridine Derivatives
- The review by Boča et al. (2011) presents a comprehensive analysis of the chemistry and properties of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole), summarizing preparation procedures, properties of free organic compounds, their protonated/deprotonated forms, complex compounds, and significant properties like spectroscopic characteristics, structures, magnetic properties, and biological/electrochemical activity. This study suggests potential interest points for future investigations, including unknown analogues which may have relevance to the compound (Boča et al., 2011).
Applications in Organic Synthesis and Medicinal Chemistry
- Li et al. (2019) highlight the importance of heterocyclic N-oxide derivatives, including those synthesized from imidazole, in organic syntheses, catalysis, and drug applications. These derivatives have shown significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications (e.g., anticancer, antibacterial, anti-inflammatory activities). This underscores the versatility of imidazole derivatives in advanced chemistry and drug development investigations, which may extend to the specific compound of interest (Li et al., 2019).
Synthetic Pathways and Biological Properties
- The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, reviewed by Abdurakhmanova et al. (2018), detail methods of synthesizing these derivatives and their chemical and biological properties. This includes the use of metallic derivatives of imidazole and phosphorus halides, showcasing the broad range of potential synthetic pathways and applications in producing compounds with significant biological activities. The synthesis methods and applications discussed might offer insights into approaches for working with "3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde" (Abdurakhmanova et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets through different types of bonding interactions . The bromine atom in the compound may play a role in these interactions, but further studies are required to elucidate the precise mechanisms.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the potential medicinal applications of imidazo[1,2-a]pyridine derivatives , it is likely that this compound could have significant effects at the molecular and cellular levels
Properties
IUPAC Name |
3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-3-2-4-8-11-7(5-13)9(10)12(6)8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLEKDOCVQUED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724474 |
Source
|
Record name | 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-51-4 |
Source
|
Record name | 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.